molecular formula C21H18N2O2 B2493695 N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 921838-20-2

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2493695
CAS RN: 921838-20-2
M. Wt: 330.387
InChI Key: FHLSTDRRJKAZBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including acylation, condensation, and cyclization reactions. For example, novel acetamide derivatives have been synthesized from naphthalene and indole derivatives through methods such as N-chloroacetylation and N-alkylation, showcasing the complexity and versatility in the synthesis of such compounds (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by detailed spectroscopic analysis, including 1H NMR, IR, and MS, to confirm their complex frameworks. Structural studies often reveal intricate details about the stabilization of the molecule through various non-covalent interactions, such as hydrogen bonding and π-π interactions, which significantly influence the compound's chemical behavior and reactivity (M. Gouda et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving naphthalene and indole derivatives are diverse, including their participation in nucleophilic substitution, cyclization, and photochemical reactions. These reactions are crucial for the modification of the compound's structure to achieve desired biological activities, such as antiproliferative and anti-HIV effects. The reactivity of these compounds can be attributed to their structural features, enabling specific interactions with biological targets (P. Zhan et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and intermolecular interactions. X-ray crystallography studies provide insights into the arrangement of molecules in the solid state, revealing the influence of molecular interactions on the compound's stability and packing in the crystal lattice (Julia Bąkowicz & I. Turowska-Tyrk, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the compound. For instance, the presence of acetamide groups can influence the compound's nucleophilicity and electrophilicity, affecting its interaction with biological targets and reagents. These properties are essential for understanding the compound's behavior in chemical syntheses and biological systems (E. A. Younes et al., 2020).

Scientific Research Applications

Effect on Monoaminergic System

The compound was found to adjust the level of monoamines effectively, reducing the content of adrenaline and increasing the content of noradrenaline, dopamine, and serotonin in the blood. It also reduces the content of products exchange of mediators in the urine, indicating normalization of enzymes activity involved in the process of exchange and maintaining the constancy of monoamines. This normalization plays a significant role in the anxiolytic action of the compound (R. Lutsenko et al., 2017).

Antiproliferative Activities

Certain derivatives of N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide have been synthesized and evaluated in vitro for their antiproliferative activities against a panel of human cancer cell lines. One particular derivative was the most active against nasopharyngeal carcinoma cell lines, inhibiting proliferation by alteration of cell division and accumulation of cells in the S phase (I‐Li Chen et al., 2013).

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-23-19-10-9-17(11-16(19)13-21(23)25)22-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSTDRRJKAZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

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